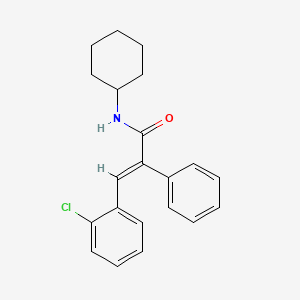
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. CPP-ACP is a synthetic peptide that is derived from milk casein and has been shown to have a wide range of biological activities. In
科学研究应用
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been extensively studied for its potential applications in dentistry and medicine. In dentistry, 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been shown to have a significant effect on reducing dental caries. It works by remineralizing the tooth enamel, making it more resistant to acid erosion. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
In medicine, 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been studied for its potential applications in drug delivery. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs and antibiotics. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent acid erosion and promotes the remineralization of the tooth enamel. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by the tooth enamel, which promotes remineralization. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP in lab experiments is its ability to promote remineralization of the tooth enamel. This makes it an ideal compound for studying the effects of different treatments on dental caries. However, one of the limitations of using 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are many future directions for further research on 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP. One area of research is the development of new synthesis methods that can improve the yield and purity of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP. Another area of research is the development of new applications for 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP, such as in the treatment of other dental conditions or in drug delivery. Finally, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP and its potential effects on the human body.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. It has been shown to have a wide range of biological activities, including remineralization of the tooth enamel and antibacterial properties. While there are still many unanswered questions about the mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP, it is clear that it has significant potential for further research and development.
合成方法
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. The synthesis starts with the coupling of the N-cyclohexyl-2-phenylacrylamide to the resin, followed by the addition of the 2-chlorophenylalanine, and then the casein phosphopeptide (3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide). The final product is purified using high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexyl-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c22-20-14-8-7-11-17(20)15-19(16-9-3-1-4-10-16)21(24)23-18-12-5-2-6-13-18/h1,3-4,7-11,14-15,18H,2,5-6,12-13H2,(H,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQLAMINEPFSPJ-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)


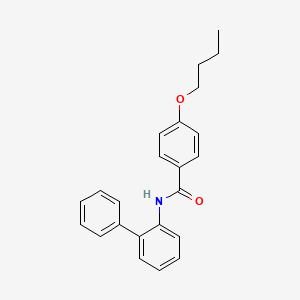
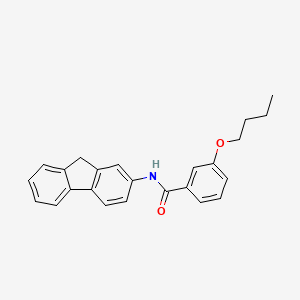
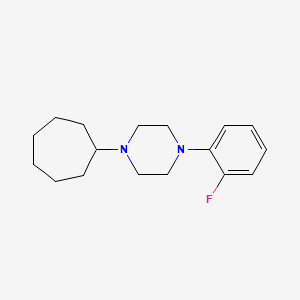
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)
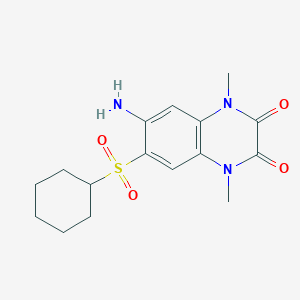
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)